N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide
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Overview
Description
N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often include the use of catalysts such as scandium(III) triflate in dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve selectivity and product yield .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-imine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-imine derivatives .
Scientific Research Applications
N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms enhances its ability to form hydrogen bonds and coordinate with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits a range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14N2O2S2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H14N2O2S2/c1-13(21)19(14-8-4-2-5-9-14)12-16-17(22)20(18(23)24-16)15-10-6-3-7-11-15/h2-12H,1H3/b16-12- |
InChI Key |
OKRZQEGMFHNZLW-VBKFSLOCSA-N |
Isomeric SMILES |
CC(=O)N(/C=C\1/C(=O)N(C(=S)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N(C=C1C(=O)N(C(=S)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
10 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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